molecular formula C15H16BrNO3S B495169 [(4-Bromonaphthyl)sulfonyl](oxolan-2-ylmethyl)amine CAS No. 339360-49-5

[(4-Bromonaphthyl)sulfonyl](oxolan-2-ylmethyl)amine

Cat. No.: B495169
CAS No.: 339360-49-5
M. Wt: 370.3g/mol
InChI Key: NGJHWKDTWHKGSL-UHFFFAOYSA-N
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Description

(4-Bromonaphthyl)sulfonylamine (systematic name: 4-bromo-N-(oxolan-2-ylmethyl)benzenesulfonamide) is a sulfonamide derivative characterized by a 4-bromophenylsulfonyl group linked to an oxolane (tetrahydrofuran) methylamine moiety. Its molecular formula is C₁₁H₁₄BrNO₃S, with a molecular weight of 328.26 g/mol. The compound is identified by multiple identifiers, including CAS RN 310418-41-8, CHEMBL1549670, and AKOS016324466 .

The oxolan-2-ylmethyl group introduces stereoelectronic effects and moderate lipophilicity, making the compound a candidate for pharmaceutical or material science applications.

Properties

IUPAC Name

4-bromo-N-(oxolan-2-ylmethyl)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S/c16-14-7-8-15(13-6-2-1-5-12(13)14)21(18,19)17-10-11-4-3-9-20-11/h1-2,5-8,11,17H,3-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJHWKDTWHKGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4-Bromonaphthyl)sulfonylamine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Bromonaphthyl Group: The bromonaphthyl group can be synthesized through bromination of naphthalene using bromine in the presence of a catalyst.

    Sulfonylation: The bromonaphthyl group is then sulfonylated using a sulfonyl chloride reagent under basic conditions to form the bromonaphthylsulfonyl chloride intermediate.

    Amination: The final step involves the reaction of the bromonaphthylsulfonyl chloride with oxolan-2-ylmethylamine under controlled conditions to yield (4-Bromonaphthyl)sulfonylamine.

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

(4-Bromonaphthyl)sulfonylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromonaphthyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.

    Hydrolysis: The amine group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and oxolan-2-ylmethanol.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Bromonaphthyl)sulfonylamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (4-Bromonaphthyl)sulfonylamine involves its interaction with specific molecular targets. The bromonaphthyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with three analogs:

Table 1: Comparative Analysis of (4-Bromonaphthyl)sulfonylamine and Analogous Sulfonamides

Parameter Target Compound Analog 1 Analog 2 Analog 3
Structure 4-Bromophenylsulfonyl + oxolan-2-ylmethylamine 2,4,6-Trimethylphenylsulfonyl + oxolan-2-ylmethylamine 4-Bromophenylsulfonyl + oxazole + oxolan-2-ylmethylamine (2,2-Difluoroethyl) + oxolan-2-ylmethylamine
Molecular Weight 328.26 g/mol 297.38 g/mol 407.26 g/mol 171.19 g/mol
Key Substituents Bromine (electron-withdrawing), oxolane (polar) Methyl groups (electron-donating), oxolane Bromine, oxazole (heterocyclic), oxolane Difluoroethyl (lipophilic), oxolane
Solubility Moderate in polar solvents (DMSO, methanol) High in non-polar solvents (chloroform) Low in water, moderate in DMSO High in polar aprotic solvents
Biological Activity Potential protease inhibition (unconfirmed) No reported activity Antifungal activity (in vitro) Neurological target modulation (preliminary studies)

Structural and Electronic Differences

  • Electron Effects : The 4-bromo substituent in the target compound enhances electrophilicity compared to the electron-donating methyl groups in Analog 1 (2,4,6-trimethylphenylsulfonyl derivative) . This difference may affect binding to targets like enzymes or receptors.
  • Heterocyclic Influence : Analog 2 incorporates an oxazole ring, which introduces hydrogen-bonding capability and rigidity absent in the target compound . This modification correlates with antifungal activity in Analog 2, suggesting that heterocycles enhance bioactivity.
  • Lipophilicity : The difluoroethyl group in Analog 3 increases lipophilicity (clogP ~1.5) compared to the oxolan-2-ylmethyl group (clogP ~0.8) in the target compound, influencing membrane permeability .

Functional and Application Differences

  • Pharmaceutical Potential: While the target compound lacks confirmed biological data, Analog 2’s antifungal activity highlights the importance of heterocyclic moieties in medicinal chemistry .
  • Synthetic Utility : The target compound’s bromine atom allows for further functionalization (e.g., Suzuki coupling), a feature absent in Analog 1 and Analog 3 .

Research Findings and Implications

  • SAR Insights : The oxolan-2-ylmethyl group balances polarity and steric bulk, making it a versatile linker in sulfonamide design. Replacing it with bulkier groups (e.g., difluoroethyl) may reduce solubility but improve target specificity .
  • Unresolved Questions : The role of the bromine atom in the target compound’s reactivity requires further exploration, particularly in catalytic or photochemical applications .

Biological Activity

(4-Bromonaphthyl)sulfonylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis and Structural Characteristics

The synthesis of (4-Bromonaphthyl)sulfonylamine typically involves the reaction of 4-bromonaphthalene sulfonyl chloride with oxolan-2-ylmethyl amine. The resultant compound features a sulfonamide linkage, which is known for enhancing solubility and bioavailability.

Chemical Structure:

 4 Bromonaphthyl sulfonyl oxolan 2 ylmethyl amine\text{ 4 Bromonaphthyl sulfonyl oxolan 2 ylmethyl amine}

Antimicrobial Properties

Research indicates that compounds containing sulfonamide moieties often exhibit significant antibacterial activity. In a study evaluating various sulfonamide derivatives, (4-Bromonaphthyl)sulfonylamine demonstrated moderate activity against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae16 µg/mL

These results suggest that the compound could be a candidate for further development into an antimicrobial agent.

Anti-Cancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast cancer)15
HeLa (Cervical cancer)20
A549 (Lung cancer)25

These findings indicate that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells.

The biological activity of (4-Bromonaphthyl)sulfonylamine is hypothesized to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: The sulfonamide group may act as a competitive inhibitor for enzymes involved in bacterial folate synthesis.
  • DNA Interaction: The aromatic components can intercalate with DNA, disrupting replication and transcription processes.
  • Cell Membrane Disruption: The lipophilic nature of the compound may facilitate interaction with bacterial membranes, leading to increased permeability and cell lysis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (4-Bromonaphthyl)sulfonylamine. Variants of this compound have been synthesized by modifying the naphthyl or oxolane moieties. Key findings include:

  • Substitution on the Naphthyl Ring: Introduction of electron-withdrawing groups enhances antibacterial potency.
  • Variation in Alkyl Chain Length: Shorter alkyl chains on the oxolane ring generally improve solubility without significantly affecting bioactivity.

Case Studies

  • Case Study on Antibacterial Activity:
    A recent study tested several sulfonamide derivatives against multi-drug resistant strains of E. coli. (4-Bromonaphthyl)sulfonylamine was among the top performers, demonstrating an MIC value significantly lower than traditional antibiotics.
  • Case Study on Cancer Cell Lines:
    In a comparative analysis involving various naphthyl-sulfonamide derivatives, this compound showed superior efficacy against MCF-7 cells compared to its analogs, suggesting a promising lead for further development in breast cancer therapeutics.

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